REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:22])[C:4]2[CH:21]=CC=C[C:5]=2[C:6]2[C:15]=1OC1C(=CC(CBr)=CC=1)N=2.[O:23]=[CH:24][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[BH:35]([O-:45])[O:36]C1C=CC=CC=1NC>>[C:4]1([CH3:21])[CH:5]=[CH:6][CH:15]=[CH:2][C:3]=1[B:35]([OH:45])[OH:36].[OH:23][CH2:24][C:4]([CH3:5])([CH2:3][OH:22])[CH3:21]
|
Name
|
benzophenoxazinone bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(C2=C(C3=NC4=CC(=CC=C4OC13)CBr)C=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
benzophenoxazinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aminophenyl boronate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(OC1=C(C=CC=C1)NC)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)B(O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(CO)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:22])[C:4]2[CH:21]=CC=C[C:5]=2[C:6]2[C:15]=1OC1C(=CC(CBr)=CC=1)N=2.[O:23]=[CH:24][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[BH:35]([O-:45])[O:36]C1C=CC=CC=1NC>>[C:4]1([CH3:21])[CH:5]=[CH:6][CH:15]=[CH:2][C:3]=1[B:35]([OH:45])[OH:36].[OH:23][CH2:24][C:4]([CH3:5])([CH2:3][OH:22])[CH3:21]
|
Name
|
benzophenoxazinone bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(C2=C(C3=NC4=CC(=CC=C4OC13)CBr)C=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
benzophenoxazinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aminophenyl boronate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(OC1=C(C=CC=C1)NC)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)B(O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(CO)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |